An In-depth Technical Guide to Ethyl 2-Amino-3-Mercaptopropanoate Hydrochloride: Core Properties and Applications
An In-depth Technical Guide to Ethyl 2-Amino-3-Mercaptopropanoate Hydrochloride: Core Properties and Applications
In the landscape of pharmaceutical sciences and biochemical research, the manipulation of amino acid structures to enhance therapeutic efficacy and bioavailability is a cornerstone of modern drug development. Among these modified amino acids, ethyl 2-amino-3-mercaptopropanoate hydrochloride, the ethyl ester of L-cysteine, presents itself as a molecule of significant interest. Its unique chemical architecture, combining a reactive thiol group, a primary amine, and an ester moiety, bestows upon it a versatile character, rendering it a valuable building block in peptide synthesis, a prodrug candidate, and a potent antioxidant and mucolytic agent. This technical guide provides a comprehensive exploration of the fundamental properties of ethyl 2-amino-3-mercaptopropanoate hydrochloride, offering insights into its synthesis, reactivity, analytical characterization, and its multifaceted applications in the pharmaceutical and research arenas.
Physicochemical and Spectroscopic Profile
Ethyl 2-amino-3-mercaptopropanoate hydrochloride is a white crystalline powder with a molecular formula of C5H12ClNO2S and a molecular weight of 185.67 g/mol .[1] A thorough understanding of its physical and spectral properties is paramount for its effective utilization and characterization.
Physical Properties
| Property | Value | Reference(s) |
| Appearance | White crystalline powder | [1] |
| Melting Point | 123-125 °C (lit.) | [1] |
| Boiling Point | 205.9 °C at 760 mmHg | [1] |
| Solubility | Soluble in water | [2] |
| Optical Rotation | [α]20/D −7.9°, c = 1 in 1 M HCl | [3] |
| Storage Temperature | -20°C | [1] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a multiplet for the alpha-proton, and signals for the methylene protons adjacent to the thiol group, as well as a broad signal for the amine and thiol protons. The exact chemical shifts will be dependent on the solvent used.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the alpha-carbon, the methylene carbon of the ethyl group, the methyl carbon of the ethyl group, and the methylene carbon attached to the sulfur atom. A representative, though not identical, ¹³C NMR spectrum of a related compound, crude Ethyl (R)-2-amino-3-(trifluoromethylthio)propanoate hydrochloride, is available for comparison.[5]
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine, C=O stretching of the ester, S-H stretching of the thiol, and C-H stretching of the alkyl groups.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the free base (C5H11NO2S) and fragmentation patterns characteristic of the loss of the ethyl group, the carboxyl group, and other fragments.
Synthesis and Chemical Reactivity
The synthesis and reactivity of ethyl 2-amino-3-mercaptopropanoate hydrochloride are central to its utility as a chemical intermediate and therapeutic agent.
Synthesis
A common and efficient method for the synthesis of ethyl 2-amino-3-mercaptopropanoate hydrochloride is the Fischer esterification of L-cysteine using ethanol in the presence of an acid catalyst, typically thionyl chloride (SOCl₂).[6][7]
Experimental Protocol: Synthesis of Ethyl 2-Amino-3-Mercaptopropanoate Hydrochloride
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-cysteine (0.20 mol, 24.20 g) in 300 mL of absolute ethanol.[6]
-
Addition of Thionyl Chloride: Cool the suspension in an ice-water bath. Slowly add thionyl chloride (0.30 mol, 22 mL) dropwise to the stirred suspension.[6] Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.[6] Subsequently, heat the mixture to reflux and maintain reflux for 12 hours.[6]
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The resulting white solid is the crude ethyl 2-amino-3-mercaptopropanoate hydrochloride. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Causality Behind Experimental Choices:
-
Thionyl Chloride as Catalyst: Thionyl chloride reacts with ethanol to form sulfurous acid chloride ethyl ester and HCl in situ. The generated HCl protonates the carboxylic acid of L-cysteine, activating it towards nucleophilic attack by ethanol.
-
Ice-Water Bath: The initial reaction between thionyl chloride and ethanol is exothermic. Cooling the reaction mixture prevents a rapid increase in temperature, which could lead to side reactions and degradation of the product.
-
Reflux: Heating the reaction mixture to reflux increases the reaction rate, ensuring the esterification proceeds to completion within a reasonable timeframe.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of ethyl 2-amino-3-mercaptopropanoate hydrochloride.
Chemical Reactivity
The reactivity of ethyl 2-amino-3-mercaptopropanoate hydrochloride is dictated by its three primary functional groups: the primary amine, the thiol, and the ethyl ester.
-
Thiol Group (Sulfhydryl Group): The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form.[8] It readily reacts with electrophiles, such as alkyl halides and Michael acceptors.[9] This reactivity is fundamental to its antioxidant properties, where it can scavenge reactive oxygen species.
-
Amine Group: The primary amine is also nucleophilic and can participate in reactions such as acylation, alkylation, and Schiff base formation with aldehydes and ketones. In peptide synthesis, this group, after deprotection, acts as the nucleophile to attack the activated carboxyl group of the incoming amino acid.
-
Ester Group: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding L-cysteine. This hydrolysis is a key step in its function as a prodrug, releasing the active L-cysteine molecule intracellularly.
Incompatible Materials: Due to its reactivity, this compound is incompatible with strong oxidizing agents and strong bases.[10]
Applications in Drug Development and Research
The unique structural features of ethyl 2-amino-3-mercaptopropanoate hydrochloride make it a versatile tool in pharmaceutical development and biochemical research.
Prodrug Moiety
The esterification of L-cysteine to its ethyl ester is a classic prodrug strategy.[11] The increased lipophilicity of the ester facilitates its passage across cell membranes, enhancing bioavailability compared to L-cysteine itself.[12] Once inside the cell, esterases hydrolyze the ethyl ester, releasing L-cysteine, which can then exert its biological effects.[11] This approach is particularly valuable for increasing intracellular cysteine levels to boost the synthesis of the master antioxidant, glutathione.[13]
Diagram of Prodrug Activation:
Caption: Cellular uptake and activation of the ethyl 2-amino-3-mercaptopropanoate hydrochloride prodrug.
Antioxidant and Detoxification Agent
The primary antioxidant function of this compound is as a precursor to glutathione (GSH).[13] By supplying L-cysteine, the rate-limiting substrate for GSH synthesis, it enhances the cell's capacity to neutralize reactive oxygen species and detoxify harmful electrophiles.[13][14] This makes it a compound of interest for conditions associated with oxidative stress. Studies on cysteine derivatives have shown that they can exhibit potent antioxidant activities.[15][16]
Mucolytic Agent
Like its parent compound N-acetylcysteine (NAC), cysteine esters are investigated for their mucolytic properties.[12][17] The free thiol group can cleave disulfide bonds in mucoproteins, reducing the viscosity of mucus and facilitating its clearance from the respiratory tract.[18][19] This makes it a potential therapeutic agent for respiratory conditions characterized by thick, viscous mucus.
Peptide Synthesis
Ethyl 2-amino-3-mercaptopropanoate hydrochloride is a valuable building block in peptide synthesis. The ester group protects the C-terminus of the cysteine residue, while the amine group can be temporarily protected (e.g., with Fmoc or Boc) and then deprotected for coupling with the next amino acid in the sequence.[3]
Safety and Handling
While detailed toxicological data for ethyl 2-amino-3-mercaptopropanoate hydrochloride is limited, information from safety data sheets for related compounds provides guidance on its handling.
-
Hazards: May cause skin, eye, and respiratory irritation.[10]
-
Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[10] Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically at -20°C for long-term stability.[1]
Conclusion
Ethyl 2-amino-3-mercaptopropanoate hydrochloride is a chemically versatile and biologically significant molecule. Its fundamental properties, including its nucleophilic thiol and amine groups and its ability to act as a prodrug, underpin its diverse applications in drug development and research. As a precursor to the vital antioxidant glutathione, a potential mucolytic agent, and a key component in peptide synthesis, this compound continues to be a subject of interest for scientists seeking to address a range of therapeutic challenges. A thorough understanding of its synthesis, reactivity, and biological functions is crucial for harnessing its full potential in the advancement of pharmaceutical and biomedical sciences.
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